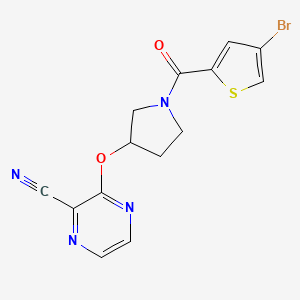
N-(2-chlorophenyl)-2-mercaptoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Insecticidal Potential
N-(2-chlorophenyl)-2-mercaptoacetamide derivatives have shown potential as insecticidal agents. For instance, some derivatives were tested for their efficacy against the cotton leafworm, Spodoptera littoralis, demonstrating excellent results in controlling this pest (Rashid et al., 2021).
Neuroprotective Applications
Certain mercaptoacetamide-based ligands have been designed to inhibit histone deacetylase (HDAC), showing promise in treating neurodegenerative diseases. They differ from other inhibitors by their thiol group, which is key for binding with the catalytic zinc ion in HDAC. These compounds have shown potential as non-toxic neuroprotective agents in models of stress-induced neuronal injury (Kalin et al., 2012).
Antimicrobial Properties
Several this compound analogs have demonstrated broad-spectrum antimicrobial activity. This suggests that they could serve as templates for the development of new antimicrobial agents. Their effectiveness against various microbial strains indicates their potential in addressing microbial resistance (El-Azab, 2007).
Antitumor Activity
Some 2-mercaptoacetamide derivatives have shown notable antitumor properties. For example, specific derivatives exhibited significant growth inhibitory concentration values, indicating their potential as effective antitumor agents, especially against lung, CNS, and breast cancer cells (El-Azab et al., 2017).
Antifungal and Anticonvulsant Effects
Compounds derived from this compound have shown both antifungal and anticonvulsant activities. This dual functionality highlights their potential in the development of new pharmacological agents targeting these specific areas (Srivastava et al., 2001).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNOS/c9-6-3-1-2-4-7(6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEROQPLZVORDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CS)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[3-(4-methoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]furan-2-carboxamide](/img/structure/B2415749.png)
![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)
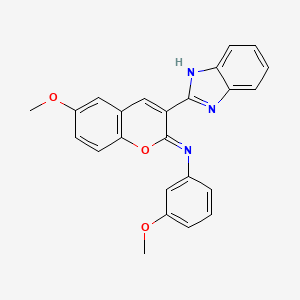
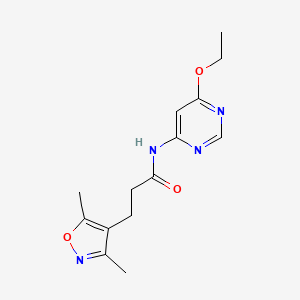
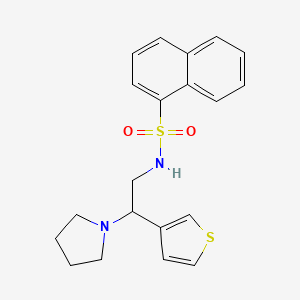
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)
![(2Z)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2415760.png)
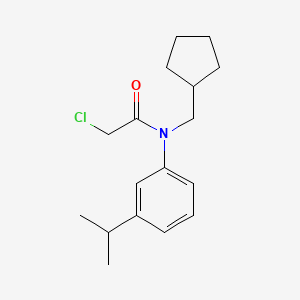
![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)

![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
![(E)-1,1,1-trifluoro-4-[4-(2-pyrimidinyl)piperazino]-3-buten-2-one](/img/structure/B2415769.png)
